3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride

Chemical Synthesis Stoichiometric Calculation Salt Selection

In peptide coupling and metal complexation workflows, inconsistent salt stoichiometry leads to irreproducible yields. 3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride (CAS 1909305-67-4) eliminates this variable with a precise 2:1 HCl counter-ion content, distinct from the free base (CAS 1512501-42-6) and mono-HCl (CAS 1955522-67-4). - Enables accurate pre-neutralization with base for carbodiimide-mediated couplings without quenching side reactions. - Delivers rapid aqueous solubility for transition-metal chelation, bypassing organic co-solvents required by the free base. - Powder form and room-temperature storage support automated dispensing platforms; no cold-chain logistics required.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1
CAS No. 1909305-67-4
Cat. No. B2428978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride
CAS1909305-67-4
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1
Structural Identifiers
SMILESCN(C)C1=C(N=CC=C1)C(=O)O.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H
InChIKeyYCSKPNXJHAIRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)pyridine-2-carboxylic Acid Dihydrochloride: Salt‑Form Selection Guide for Chemical Sourcing and Procurement


3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride (CAS 1909305‑67‑4) is a di‑hydrochloride salt of a dimethylamino‑substituted picolinic acid . The compound bears a tertiary amino group at the pyridine 3‑position and a carboxylic acid at the 2‑position, with two equivalents of HCl forming the di‑salt. This salt stoichiometry directly controls the counter‑ion content, molecular weight, and protonation state, making it distinct from the free base (CAS 1512501‑42‑6) and the mono‑hydrochloride (CAS 1955522‑67‑4) in ways that matter for stoichiometric calculations, solubility in aqueous systems, and formulation consistency.

Salt Stoichiometry Defined 2:1 HCl for precise molar calculations in synthesis workflows
Protonation State Aqueous-ready salt form supports in-situ amine liberation for coupling reactions
Handling Profile Ambient-stable powder compatible with automated solid-dispensing workflows

Why Generic Substitution Fails for 3‑(Dimethylamino)pyridine‑2‑carboxylic Acid Dihydrochloride


Substituting the dihydrochloride salt with the free base (CAS 1512501‑42‑6), the mono‑hydrochloride (CAS 1955522‑67‑4), or the 4‑carboxyl regioisomer dihydrochloride (CAS 2551115‑39‑8) introduces distinct differences in molecular weight, protonation stoichiometry, and physicochemical form that directly affect reaction calculations, aqueous dissolution behavior, and ligand‑binding geometry . These variables cannot be compensated by simple molar adjustment because the number of HCl equivalents alters both the mass balance and the ionic species present in solution, leading to non‑linear pH and solubility outcomes. The quantitative evidence below confirms that these differences are measurable and meaningful for procurement decisions.

Free base (CAS 1512501-42-6) Mass balance may shift ~44%; protonation state and solubility profile differ, requiring reformulation of stoichiometric protocols
Mono-HCl (CAS 1955522-67-4) Stoichiometric ambiguity may affect counter-ion-sensitive applications; nominal purity parity does not guarantee salt-form equivalence
4-Carboxyl regioisomer (CAS 2551115-39-8) Coordination geometry may shift away from bidentate chelation; ligand-binding outcomes may not transfer across regioisomers

Quantitative Differentiation Evidence: 3‑(Dimethylamino)pyridine‑2‑carboxylic Acid Dihydrochloride vs. Closest Analogs


Salt Stoichiometry and Molecular Weight: Dihydrochloride vs. Free Base and Mono‑Hydrochloride

The dihydrochloride salt contains two HCl equivalents per molecule, resulting in a molecular weight of 239.10 g/mol. This is 43.6% higher than the free base (166.18 g/mol) and 18.0% higher than the mono‑hydrochloride (202.64 g/mol) . For any reaction requiring a precise molar amount of the free amine, the dihydrochloride form requires a proportionally larger mass, directly influencing inventory consumable calculations and cost per mole.

Molecular Weight
Head-to-head
239.10 g/mol
Mass-adjustment context for stoichiometric calculations
+43.6% vs free base; +18.0% vs mono-HCl
Chemical Synthesis Stoichiometric Calculation Salt Selection

Physical Form and Handling: Dihydrochloride Powder vs. Free Base

The dihydrochloride salt is supplied as a powder and stored at room temperature, whereas the free base requires storage in an inert atmosphere at 2‑8 °C and is classified as harmful if swallowed, a skin and eye irritant, and a respiratory irritant (GHS07) . The dihydrochloride's powder form with ambient storage simplifies automated dispensing and long‑term inventory management.

Physical Form & Storage
Cross-study comparable
Powder, ambient storage — no GHS hazard statements listed
Handling and storage workflow context
Free base: inert atmosphere, 2–8 °C, GHS07
Solid‑State Chemistry Material Handling Formulation

Purity Specification: Dihydrochloride vs. Mono‑Hydrochloride

Both the dihydrochloride and the mono‑hydrochloride salts are specified at a minimum purity of 95% by the respective suppliers . While this parity suggests interchangeable purity, the dihydrochloride form eliminates ambiguity about the degree of protonation; the mono‑hydrochloride may contain residual free base or di‑salt as impurities that are not resolved by a simple HPLC purity assay.

Purity Specification
Class-level inference
95% nominal parity; stoichiometric certainty differs
Stoichiometric definition context at equivalent nominal purity
Mono-HCl may contain residual free base or di-salt not resolved by HPLC
Quality Control Analytical Chemistry Purity Specification

Regioisomeric Positioning: 3‑Dimethylamino‑2‑carboxyl vs. 3‑Dimethylamino‑4‑carboxyl

The target compound places the carboxyl group at the 2‑position (adjacent to the pyridine nitrogen), enabling bidentate chelation of metal ions. The 4‑carboxyl regioisomer dihydrochloride (CAS 2551115‑39‑8) places the carboxyl further from the pyridine nitrogen, disfavoring chelate‑ring formation. This spatial difference has been exploited in class‑level studies showing that 2‑picolinic acid derivatives form more stable metal complexes than 4‑pyridinecarboxylic acid derivatives due to the five‑membered chelate effect .

Regioisomeric Position
Class-level inference
2-carboxyl enables bidentate chelation; 4-carboxyl disfavors chelate-ring formation
Coordination geometry context for ligand design
Stability constants for exact derivatives not publicly available; data to verify
Coordination Chemistry Regioisomer Differentiation Ligand Design

Optimal Application Scenarios for 3‑(Dimethylamino)pyridine‑2‑carboxylic Acid Dihydrochloride


Aqueous‑Phase Peptide Coupling and Amide Bond Formation

The dihydrochloride salt delivers a precisely defined 2:1 HCl stoichiometry, enabling accurate pre‑neutralization with base to liberate the free amine in situ. This controlled protonation state is essential for carbodiimide‑mediated couplings, where excess acid can quench the coupling reagent .

Metal‑Ligand Complex Synthesis Requiring Chelating Bidentate Ligands

The 2‑carboxyl group together with the pyridine nitrogen forms a five‑membered chelate ring with transition metals. The dihydrochloride form dissolves readily in water or aqueous methanol for complexation reactions, avoiding the organic co‑solvents required by the free base [1].

High‑Throughput Screening Library Production with Automated Solid Dispensing

The powder form and room‑temperature storage of the dihydrochloride are compatible with automated powder‑dispensing platforms. The absence of cold‑chain storage reduces logistics complexity and cost compared to the free base, which requires refrigerated storage .

Salt‑Form Patent Protection and GMP Intermediate Manufacturing

When developing a proprietary salt form of a dimethylaminopicolinic acid drug candidate, the dihydrochloride represents a distinct stoichiometric entity from the free base and mono‑hydrochloride, potentially supporting composition‑of‑matter patent claims and simplifying polymorph control during scale‑up [2].

Application
Selection Property
Validation Focus
Aqueous-phase coupling
Defined salt stoichiometry
Pre-neutralization equivalence review
Metal-ligand complex synthesis
Chelating bidentate geometry
Chelate-formation validation in target solvent
Automated solid dispensing
Ambient-stable powder form
Dispensing compatibility and flow-property review
Salt-form patent and GMP intermediate
Distinct stoichiometric entity
Salt-form identity verification and polymorph control review
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